molecular formula C20H34O4 B1265081 (2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

Cat. No.: B1265081
M. Wt: 338.5 g/mol
InChI Key: IYSBWLRXTOIYFZ-KBLZDMJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8alpha,19-dihydroxylabd-13E-ene-15-oic acid is a labdane diterpenoid that is labdane with a double bond at position 13 and is substituted by hydroxy groups at positions 8alpha and 19 and a carboxy group at position 15. Isolated from the aerial parts of Crassocephalum mannii, it exhibits inhibitory activity towards cyclooxygenases (COX-1 and COX-2). It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and a plant metabolite. It is a labdane diterpenoid, a diol and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

Terpenoid Compounds in Medicinal Plants

Research has identified various terpenoid compounds in medicinal plants like Hymenaea courbaril, known for their use in traditional medicine. Such compounds, including diterpenes, exhibit potential in treating several pathologies (Bandeira et al., 2015).

Sesquiterpene Derivatives in Fungal Cultures

Studies on fungi like Polyporus arcularius have led to the isolation of new sesquiterpene derivatives. These compounds show activities like growth inhibition in plant seedlings, indicating potential biological effects (Otaka & Araya, 2013).

Chemical Analysis of Diterpenes

The chemical analysis of diterpenes, such as those from Eremophila serrulata, helps understand their structure and potential applications. Degradation studies contribute to the comprehensive knowledge of such compounds (Croft et al., 1979).

Mass Spectrometry of Unsaturated δ-Lactones

Mass spectrometry has been utilized to study the δ-lactones of various hydroxy-2-enoic acids. This technique aids in understanding the molecular structure and fragmentation patterns of such compounds (Urbach et al., 1972).

Diterpenoids in Traditional Chinese Medicine

Leonurus japonicus, used in traditional Chinese medicine, contains labdane-type diterpenoids. These compounds are of interest due to their unique chemical structures and potential therapeutic properties (Liu et al., 2014).

Antibacterial Properties of Fungal Sesquiterpenoids

Research on the fungus Sanghuangporus sp. has revealed new cyclofarnesane sesquiterpenoids with notable antibacterial properties. Such discoveries are crucial in the development of new antimicrobial agents (Rajachan et al., 2020).

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H34O4/c1-14(12-17(22)23)6-7-16-19(3)10-5-9-18(2,13-21)15(19)8-11-20(16,4)24/h12,15-16,21,24H,5-11,13H2,1-4H3,(H,22,23)/b14-12+/t15-,16+,18-,19-,20+/m0/s1

InChI Key

IYSBWLRXTOIYFZ-KBLZDMJYSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC[C@@H]1[C@]2(CCC[C@@]([C@@H]2CC[C@@]1(C)O)(C)CO)C

Canonical SMILES

CC(=CC(=O)O)CCC1C2(CCCC(C2CCC1(C)O)(C)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
Reactant of Route 2
(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
Reactant of Route 3
(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
Reactant of Route 4
(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
Reactant of Route 6
(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

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